molecular formula C16H16N6 B2727480 Phenyl(2-pyrrolidinylpteridin-4-yl)amine CAS No. 946298-60-8

Phenyl(2-pyrrolidinylpteridin-4-yl)amine

Cat. No.: B2727480
CAS No.: 946298-60-8
M. Wt: 292.346
InChI Key: CXGLAVSGGJLRJS-UHFFFAOYSA-N
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Description

Phenyl(2-pyrrolidinylpteridin-4-yl)amine is a complex organic compound that features a phenyl group attached to a pyrrolidine ring, which is further connected to a pteridine moiety

Properties

IUPAC Name

N-phenyl-2-pyrrolidin-1-ylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-2-6-12(7-3-1)19-15-13-14(18-9-8-17-13)20-16(21-15)22-10-4-5-11-22/h1-3,6-9H,4-5,10-11H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGLAVSGGJLRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-pyrrolidinylpteridin-4-yl)amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine core, which can be synthesized through the condensation of appropriate diamines with formic acid derivatives. The pyrrolidine ring is then introduced via cyclization reactions involving suitable precursors such as amino acids or their derivatives. Finally, the phenyl group is attached through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-pyrrolidinylpteridin-4-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrrolidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Chemical Properties and Structure

Phenyl(2-pyrrolidinylpteridin-4-yl)amine possesses a unique structure that contributes to its biological activity. The compound can be characterized by the following chemical formula:

  • Molecular Formula : C17H19N5
  • Molecular Weight : 295.37 g/mol

The presence of the pyrrolidine and pteridine moieties is significant in enhancing its interaction with biological targets, particularly in inhibiting specific enzymes related to cancer progression.

Cancer Therapy

One of the primary applications of this compound is in cancer treatment. Research indicates that compounds with similar structural features have been identified as effective inhibitors of kinases involved in oncogenesis. For instance, derivatives of pyrrolidine and pteridine have shown promise as inhibitors of eukaryotic translation initiation factor 4E (eIF4E), which is frequently overexpressed in various cancers, including acute myeloid leukemia (AML) .

Case Study: Mnk Inhibition
A study highlighted the synthesis of N-phenyl derivatives that demonstrated potent anti-proliferative activity against MV4-11 AML cells. These compounds reduced phosphorylated eIF4E levels and induced apoptosis through mechanisms involving the down-regulation of anti-apoptotic proteins . This suggests that similar derivatives of this compound could be explored for their anti-cancer properties.

Neuropharmacology

This compound may also have applications in neuropharmacology due to its potential effects on neurotransmitter systems. Compounds containing pteridine structures have been investigated for their ability to modulate dopaminergic and serotonergic pathways, which are crucial for treating neurodegenerative diseases and psychiatric disorders.

Key Mechanisms Include:

  • Inhibition of Kinase Activity : By targeting kinases like Mnk2, the compound can disrupt pathways that lead to tumor growth.
  • Induction of Apoptosis : The reduction of anti-apoptotic proteins leads to increased cell death in malignant cells.

Data Table: Comparative Analysis of Related Compounds

Compound NameTarget KinaseAnti-Cancer ActivityReference
N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amineMnk2Potent
This compoundeIF4EPotentially effectiveCurrent Study
2-PyrimidinamineVarious KinasesModerate

Mechanism of Action

The mechanism of action of Phenyl(2-pyrrolidinylpteridin-4-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields of research. Its synthesis involves complex multi-step reactions, and it can undergo various chemical transformations. The compound’s potential therapeutic applications, particularly in medicine, make it a valuable subject of ongoing scientific investigation.

Biological Activity

Phenyl(2-pyrrolidinylpteridin-4-yl)amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity based on available research findings.

1. Synthesis of this compound

The synthesis of pteridine derivatives, including this compound, often involves diverse methodologies such as radical, electrophilic, and nucleophilic substitution reactions. The development of these compounds is crucial for enhancing their pharmacological profiles and biological activities .

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that similar compounds exhibit significant inhibition of enzymes such as Dipeptidyl Peptidase-4 (DPP-4), which is critical in glucose metabolism. For instance, related compounds have shown over 80% inhibition of DPP-4 activity at doses comparable to established antidiabetic drugs .

2.2 Anticancer Activity

This compound and its analogs have also been evaluated for anticancer properties. A study identified certain derivatives as potent inhibitors of Mnk2, an enzyme implicated in cancer cell proliferation. These compounds demonstrated significant anti-proliferative effects against acute myeloid leukemia (AML) cells, suggesting a promising avenue for cancer therapeutics .

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound derivatives exhibit varying degrees of biological activity depending on their structural modifications. For example, modifications at the phenyl group can significantly influence the efficacy and potency of these compounds against specific targets.

CompoundTargetActivityReference
22aDPP-4IC50 ≈ 2.0 nM
Mnk2 InhibitorsAML CellsPotent Anti-proliferative Activity

3.2 Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the presence of the pyrrolidine moiety enhances the binding affinity to biological targets, which is crucial for developing effective therapeutic agents. Variations in substituents on the pteridine ring can lead to significant changes in biological activity, emphasizing the importance of molecular design in drug development .

4. Conclusion

This compound represents a promising class of compounds with notable biological activities, particularly in enzyme inhibition and anticancer effects. Ongoing research into its structure-activity relationships and mechanisms will be essential for optimizing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for phenyl(2-pyrrolidinylpteridin-4-yl)amine derivatives?

  • Methodology :

  • Step 1 : Utilize condensation reactions between pyrrolidine derivatives and pteridin-4-amine precursors under reflux conditions with catalysts like lithium hydroxide (LiOH) in ethanol/water mixtures. This approach is adapted from pyrimidine synthesis protocols .
  • Step 2 : Optimize reaction time (typically 4–6 hours) and temperature (80–100°C) to maximize yield, as demonstrated in analogous pyrimidin-4-amine syntheses .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) to isolate enantiomerically pure fractions .

Q. Which characterization techniques are critical for structural elucidation?

  • Methodology :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, leveraging its robustness for heterocyclic amines .
  • NMR spectroscopy : Assign proton environments (e.g., pyrrolidinyl N–H and aromatic protons) using ¹H/¹³C NMR with deuterated DMSO or CDCl₃ solvents. Cross-validate with DEPT-135 for quaternary carbon identification .
  • Mass spectrometry : Confirm molecular weight via HRMS (ESI⁺) with <5 ppm error tolerance .

Advanced Research Questions

Q. How can spectroelectrochemical methods elucidate the redox behavior of this compound?

  • Methodology :

  • In situ UV-Vis/NIR : Monitor ligand-centered transitions during oxidation (e.g., at 0.96 V vs. Fc⁺/Fc) to detect radical cation formation, as shown for tris(4-(pyridin-4-yl)phenyl)amine .
  • Pulsed EPR : Quantify spin delocalization using HYSCORE experiments to map hyperfine coupling constants (Aₙ ~ 0.1–1.2 MHz) and identify nitrogen-centered radicals .
  • Fluorescence quenching : Correlate emission intensity changes with redox states in acetonitrile electrolytes .

Q. How can computational modeling resolve contradictions in spectroscopic data?

  • Methodology :

  • DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and simulate IR/NMR spectra. Compare experimental vs. calculated chemical shifts (δcalc = δexp ± 0.3 ppm) .
  • TD-DFT : Assign electronic transitions (e.g., π→π* at ~510 nm) and predict redox potentials with <0.1 eV error .
  • MEP surfaces : Map electrostatic potentials to rationalize nucleophilic attack sites on the pteridine ring .

Q. What experimental designs validate biological interactions of this compound derivatives?

  • Methodology :

  • Kinase inhibition assays : Use TR-FRET-based Z’-LYTE™ kits to measure IC₅₀ values against targets like PI3K or mTOR, with positive controls (e.g., staurosporine) .
  • Cellular uptake studies : Employ confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) and quantify internalization via flow cytometry .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze degradation half-lives using LC-MS/MS .

Key Considerations for Experimental Design

  • Contradiction resolution : Address conflicting NMR/UV-Vis data by repeating experiments under inert atmospheres (Ar/N₂) to exclude oxidation artifacts .
  • Crystallography pitfalls : Mitigate twinning in heterocyclic amines by screening cryoprotectants (e.g., glycerol vs. paraffin oil) .

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